molecular formula C23H20N2O4 B11650030 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11650030
M. Wt: 388.4 g/mol
InChI Key: BVPJESDYXAQGCX-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 4-methoxybenzoic acid, under acidic conditions.

    Introduction of Acetamide Group: The acetamide group is introduced by reacting the benzoxazole derivative with 2-(3-methylphenoxy)acetyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced catalytic systems, solvent selection, and temperature control to ensure efficient synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.

    Reduction: The benzoxazole ring can be reduced under specific conditions to form a benzoxazoline derivative.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of benzoxazoline derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
  • N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide

Uniqueness

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other benzoxazole derivatives. Its methoxy and methyl groups can influence its pharmacokinetic properties and interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C23H20N2O4/c1-15-4-3-5-19(12-15)28-14-22(26)24-17-8-11-21-20(13-17)25-23(29-21)16-6-9-18(27-2)10-7-16/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

BVPJESDYXAQGCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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